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molecular formula C12H11NO3 B8736725 Methyl 7-methoxyquinoline-4-carboxylate

Methyl 7-methoxyquinoline-4-carboxylate

Cat. No. B8736725
M. Wt: 217.22 g/mol
InChI Key: JCSLYTXDTLXFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178557B2

Procedure details

The following reagents were placed in a glass jacket inside of a Parr bomb: 4-chloro-7-methoxyquinoline (2 g, 10.33 mmol), Pd(OAC)2 (225 mg, 1.0 mmol), 1,3-diphenylphosphino propane [DPPE] (618 mg, 1.55 mmol), DMF (15 mL), MeOH (3 mL) and TEA (2.87 mL, 20.66 mmol) and the vessel sealed. The vessel was pressurized to 50 psi CO and stirred at 70° C. (internal temperature) for 19 h. The vessel was allowed to cool to RT, carefully opened and the contents transferred to a round bottom flask and concentrated in-vacuo. A solution of 2:1 EtOAc:hexanes was added to the residual solid and the solid filtered (and discarded). The filtrate was evaporated and the residue purified by column chromatography using a mixture of EtOAc/hexanes as the eluent. The title compound was obtained as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.87 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
225 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:12][CH3:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.C1(PCCCPC2C=CC=CC=2)C=CC=CC=1.CN([CH:34]=[O:35])C.[CH3:36][OH:37]>CC(O)=O.CC(O)=O.[Pd]>[CH3:13][O:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([C:36]([O:35][CH3:34])=[O:37])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)OC
Name
Quantity
618 mg
Type
reactant
Smiles
C1(=CC=CC=C1)PCCCPC1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
TEA
Quantity
2.87 mL
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
225 mg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. (internal temperature) for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
the contents transferred to a round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
ADDITION
Type
ADDITION
Details
A solution of 2:1 EtOAc:hexanes was added to the residual solid
FILTRATION
Type
FILTRATION
Details
the solid filtered (and discarded)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of EtOAc/hexanes as the eluent

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COC1=CC=C2C(=CC=NC2=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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